molecular formula C7H9N3O B15325571 2-Amino-1-(2-amino-3-pyridinyl)ethanone

2-Amino-1-(2-amino-3-pyridinyl)ethanone

Cat. No.: B15325571
M. Wt: 151.17 g/mol
InChI Key: RMVZCYXVKVHFBB-UHFFFAOYSA-N
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Description

2-Amino-1-(2-amino-3-pyridinyl)ethanone is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and contains both amino and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-amino-3-pyridinyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-amino-3-pyridinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2-amino-3-pyridinyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-amino-3-pyridinyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The amino and ketone groups play a crucial role in binding to active sites and influencing the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-pyridinyl)ethanol: Contains a hydroxyl group instead of a ketone.

    2-Amino-1-(4-pyridinyl)ethanone: Has the amino group at a different position on the pyridine ring.

    1-(2-Aminopyridin-3-yl)ethanone: Similar structure but lacks the second amino group.

Uniqueness

2-Amino-1-(2-amino-3-pyridinyl)ethanone is unique due to the presence of both amino and ketone functional groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in synthesis and biological research, distinguishing it from similar compounds.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-1-(2-aminopyridin-3-yl)ethanone

InChI

InChI=1S/C7H9N3O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4,8H2,(H2,9,10)

InChI Key

RMVZCYXVKVHFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)CN

Origin of Product

United States

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